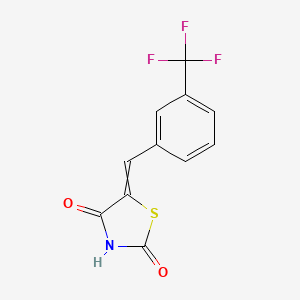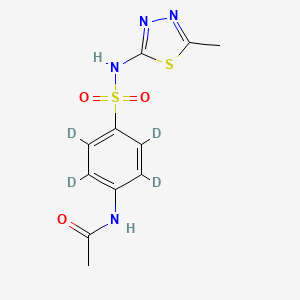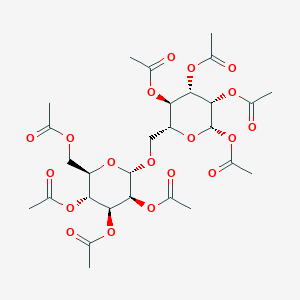
6alpha-Mannobiose octaacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6alpha-Mannobiose octaacetate: is a derivative of mannobiose, a disaccharide composed of two mannose units. This compound is characterized by the acetylation of all hydroxyl groups, resulting in an octaacetate form. It is commonly used in research and industrial applications due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Mannobiose octaacetate typically involves the acetylation of mannobiose. The process begins with the protection of hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6alpha-Mannobiose octaacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield mannobiose.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products:
Hydrolysis: Mannobiose.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Mannobiose.
Substitution: Various substituted mannobiose derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6alpha-Mannobiose octaacetate is used as a building block in the synthesis of complex carbohydrates and glycosides. It serves as a model compound for studying carbohydrate chemistry and reactivity .
Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving glycosidases and glycosyltransferases. It helps in understanding the mechanisms of carbohydrate metabolism and degradation .
Medicine: It is also explored for its role in developing carbohydrate-based vaccines and therapeutics .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and materials. It is also utilized in the food industry as a precursor for the synthesis of prebiotics and dietary fibers .
Wirkmechanismus
The mechanism of action of 6alpha-Mannobiose octaacetate involves its interaction with specific enzymes and receptors. The acetyl groups on the mannobiose backbone enhance its stability and reactivity, allowing it to participate in various biochemical reactions. The compound targets glycosidases and glycosyltransferases, modulating their activity and influencing carbohydrate metabolism pathways .
Vergleich Mit ähnlichen Verbindungen
Mannobiose: The non-acetylated form of 6alpha-Mannobiose octaacetate.
Mannose: A monosaccharide that forms the building block of mannobiose.
Cellobiose octaacetate: A similar acetylated disaccharide but composed of glucose units.
Uniqueness: this compound is unique due to its complete acetylation, which imparts distinct chemical properties and reactivity. Unlike mannobiose, the octaacetate form is more stable and can undergo a wider range of chemical reactions. Compared to cellobiose octaacetate, this compound has different biological and chemical properties due to the presence of mannose units .
Eigenschaften
CAS-Nummer |
69685-27-4 |
|---|---|
Molekularformel |
C28H38O19 |
Molekulargewicht |
678.6 g/mol |
IUPAC-Name |
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-12(2)30)23(41-14(4)32)25(43-16(6)34)27(46-19)38-10-20-22(40-13(3)31)24(42-15(5)33)26(44-17(7)35)28(47-20)45-18(8)36/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25+,26+,27+,28-/m1/s1 |
InChI-Schlüssel |
GNTLGGDVHFXGLI-HEOQLGAVSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




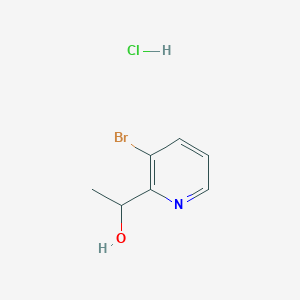

![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)
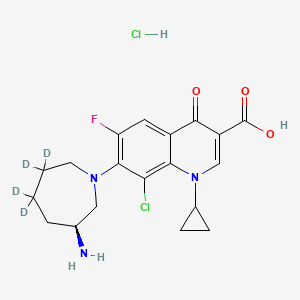
![(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12431720.png)
![{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid](/img/structure/B12431728.png)



![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)
